5'-Xanthylic acid, 7,8-dihydro-8-oxo-
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Description
5’-Xanthylic acid, 7,8-dihydro-8-oxo- is a chemical compound with the CAS Registry Number 21082-31-5 . It is also known as 8-oxo-7,8-dihydro-2’-deoxyguanosine (8-oxo-dG), an oxidized derivative of deoxyguanosine . 8-oxo-dG is one of the major products of DNA oxidation .
Synthesis Analysis
The synthesis of 5’-Xanthylic acid, 7,8-dihydro-8-oxo- involves complex biochemical processes. It is one of the most common oxidative DNA damages and causes genome instability . It is associated with cancer, neurological diseases, and aging . The study of its synthesis has been hindered by the lack of methods to precisely map 8-oxo-dG .Molecular Structure Analysis
The molecular formula of 5’-Xanthylic acid, 7,8-dihydro-8-oxo- is C5H5N5O2 . Its average mass is 167.126 Da and its monoisotopic mass is 167.044327 Da .Chemical Reactions Analysis
5’-Xanthylic acid, 7,8-dihydro-8-oxo- is prone to further oxidation to the highly mutagenic hydantoin products spiroiminodihydantoin (Sp) and 5-guanidinohydantoin (Gh) in a sharply pH-dependent fashion within nucleosides . The structural context affects 8-oxo-dG oxidation to the hydantoins .Physical And Chemical Properties Analysis
The melting point of 5’-Xanthylic acid, 7,8-dihydro-8-oxo- is 314-316 °C (with decomposition) . It is soluble in 0.5 M NaOH (50 mg/ml), with heat as needed, yielding a clear, colorless solution .Future Directions
Future research on 5’-Xanthylic acid, 7,8-dihydro-8-oxo- is likely to focus on its role in DNA oxidative damage and its implications for various diseases, including cancer and neurological disorders . There is also interest in developing more precise methods for mapping 8-oxo-dG to further understand its biological roles .
properties
IUPAC Name |
[(2R,3S,4R)-3,4-dihydroxy-5-(2,6,8-trioxo-3,7-dihydropurin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N4O10P/c15-4-2(1-23-25(20,21)22)24-8(5(4)16)14-6-3(11-10(14)19)7(17)13-9(18)12-6/h2,4-5,8,15-16H,1H2,(H,11,19)(H2,20,21,22)(H2,12,13,17,18)/t2-,4-,5-,8?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNXQSHHYSTFPH-BKKZJBRMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=O)N3)NC2=O)O)O)OP(=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H](C(O1)N2C3=C(C(=O)NC(=O)N3)NC2=O)O)O)OP(=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N4O10P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70943394 |
Source
|
Record name | 9-(5-O-Phosphonopentofuranosyl)-9H-purine-2,6,8-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70943394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-N-Ribofuranosyluric acid 5'-monophosphate | |
CAS RN |
21082-31-5 |
Source
|
Record name | 9-N-Ribofuranosyluric acid 5'-monophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021082315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-(5-O-Phosphonopentofuranosyl)-9H-purine-2,6,8-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70943394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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